molecular formula C23H27FN4O3 B2910571 N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922015-10-9

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

货号 B2910571
CAS 编号: 922015-10-9
分子量: 426.492
InChI 键: FESJUTOCXOWCPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. FGFRs are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been implicated in several diseases including cancer, skeletal disorders, and cardiovascular diseases. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.

作用机制

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide binds to the ATP-binding pocket of FGFRs and inhibits their kinase activity, thereby blocking downstream signaling pathways that are involved in cell growth, survival, and angiogenesis. N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been shown to be highly selective for FGFRs over other kinases, which reduces the risk of off-target effects.
Biochemical and Physiological Effects
Studies have shown that N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can induce apoptosis (programmed cell death) in cancer cells, reduce tumor cell proliferation, and inhibit angiogenesis. N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has several advantages as a tool compound for studying FGFR signaling. It is highly selective for FGFRs and has a well-defined mechanism of action. N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has also been shown to be effective in both in vitro and in vivo models of cancer. However, N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has some limitations as well. It has low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Additionally, N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several potential future directions for research on N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. Another area of research is the use of N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide as a tool compound to study the role of FGFRs in various diseases, including cancer, skeletal disorders, and cardiovascular diseases. Additionally, preclinical studies are needed to evaluate the safety and efficacy of N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide in animal models before clinical trials can be conducted in humans.

合成方法

The synthesis of N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide was first reported by Tan et al. in 2014. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the oxalamide moiety through a condensation reaction between 2-(1-methylindolin-5-yl)-2-morpholinoethylamine and ethyl oxalyl chloride. The final product is obtained after several purification steps and characterized using various analytical techniques.

科学研究应用

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. In vitro studies have shown that N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide selectively inhibits the growth of cancer cells that are dependent on FGFR signaling, while sparing normal cells. N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has also been shown to inhibit angiogenesis, a process that is critical for tumor growth and metastasis. In vivo studies in mouse models of cancer have demonstrated that N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can inhibit tumor growth and improve survival.

属性

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-27-8-7-17-13-16(5-6-20(17)27)21(28-9-11-31-12-10-28)15-25-22(29)23(30)26-19-4-2-3-18(24)14-19/h2-6,13-14,21H,7-12,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESJUTOCXOWCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。